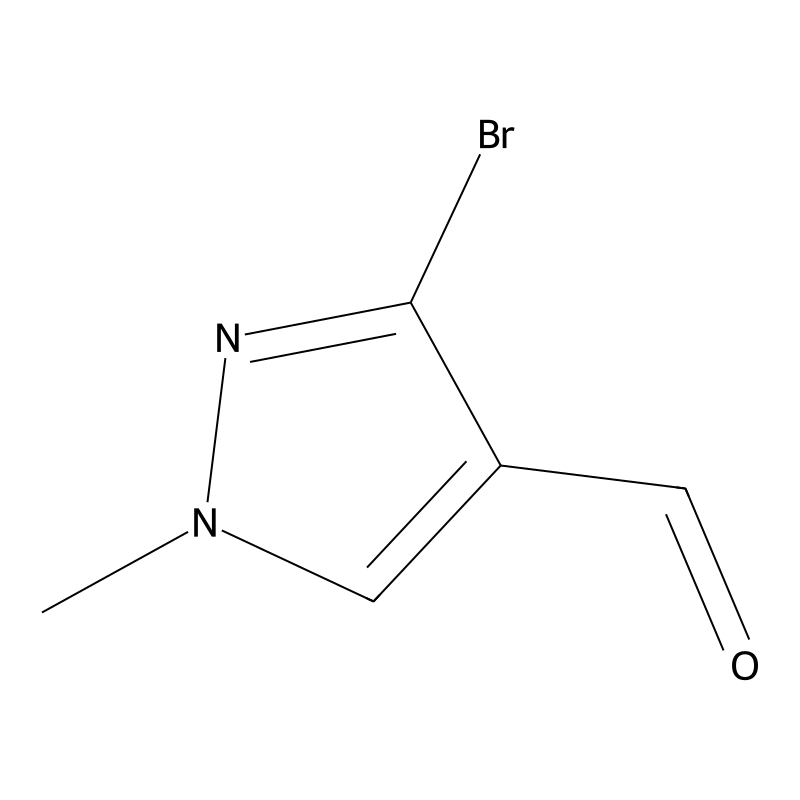

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazoles, including 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, have a wide range of applications in various scientific fields :

Medicinal Chemistry and Drug Discovery

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals.

Agrochemistry

Pyrazoles are used in the development of new agrochemicals.

Coordination Chemistry

Pyrazoles can act as ligands in coordination chemistry.

Organometallic Chemistry

Pyrazoles are used in the synthesis of organometallic compounds.

Chemical Synthesis Intermediate

It can be used as an intermediate in chemical synthesis for further synthesis of organic compounds.

Dye Industry

It can be used as an organic dye in the dye industry.

Synthesis of 1,4’-Bipyrazoles

Synthesis of Biologically Active Compounds

Cycloaddition of Diazo Compounds and Alkynyl Bromides

Synthesis of Heterocycles

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of a pyrazole ring and a formyl group. Its molecular formula is C5H6BrN2O, and it features a bromine atom at the third position and a methyl group at the first position of the pyrazole ring. This compound is notable for its potential applications in medicinal chemistry and agricultural chemistry due to its unique structural properties.

- Condensation Reactions: The aldehyde group can react with amines to form imines.

- Nucleophilic Addition: Nucleophiles can attack the carbonyl carbon, leading to alcohols or other derivatives.

- Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions, forming more complex structures .

The compound's reactivity is influenced by the electron-withdrawing bromine atom, which enhances electrophilicity.

The synthesis of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde typically involves:

- Vilsmeier-Haack Reaction: This method allows for the introduction of the formyl group into the pyrazole framework. Starting materials include appropriate hydrazones derived from aryl methyl ketones and phenylhydrazine .

- Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of 1-methylpyrazole under controlled conditions.

These methods highlight the versatility of synthetic pathways available for modifying pyrazole derivatives.

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde finds applications in several fields:

- Medicinal Chemistry: Its derivatives are explored as potential drugs due to their biological activities.

- Agricultural Chemistry: The compound may serve as a precursor for agrochemicals, particularly fungicides or herbicides .

The unique properties of this compound make it valuable in developing new therapeutic agents.

Interaction studies focus on how 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde interacts with biological targets. Preliminary findings suggest that it may interact with enzymes involved in metabolic pathways, although specific interaction profiles remain to be fully elucidated. Further research could provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. Below is a comparison highlighting their uniqueness:

These comparisons illustrate how slight variations in structure can significantly influence chemical behavior and biological activity.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant